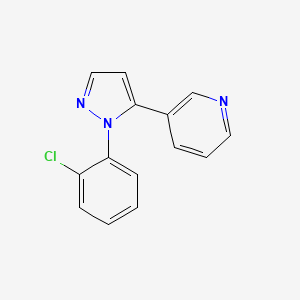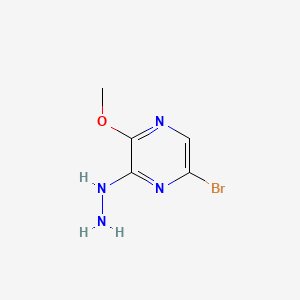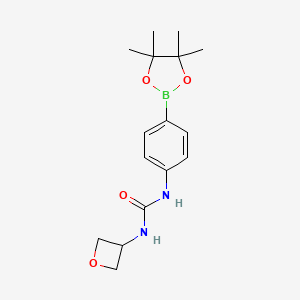
4-喹啉-3-羧酰胺 CB2 配体
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Quinolone-3-carboxamide CB2 ligand is a selective, high-affinity ligand of the cannabinoid receptor type-2 (CB2). Cannabinoid receptors, including CB1 and CB2, are part of the G-protein-coupled receptor family. While CB1 receptors are primarily found in the central nervous system, CB2 receptors are mainly located in peripheral tissues such as the immune system . The compound has shown potential in treating various conditions, including osteoporosis and pain management .
科学研究应用
4-喹啉酮-3-羧酰胺 CB2 配体在科学研究中有多种应用:
化学: 它被用作模型化合物来研究 CB2 配体的结构-活性关系。
生物学: 该化合物用于研究 CB2 受体在各种生物过程中的作用,包括免疫反应和炎症。
作用机制
4-喹啉酮-3-羧酰胺 CB2 配体的作用机制涉及与 CB2 受体结合,CB2 受体是一种 G 蛋白偶联受体。结合后,配体激活受体,导致一系列细胞内信号事件。 这些事件可以调节各种生理过程,包括免疫反应和疼痛感知 。 涉及的分子靶点和途径包括腺苷酸环化酶的抑制、离子通道的调节和丝裂原活化蛋白激酶的激活 .
生化分析
Biochemical Properties
The 4-Quinolone-3-Carboxamide CB2 Ligand is known to interact with the CB2 receptor . This interaction is characterized by a high affinity, with an in vitro Ki value of 0.6 nM for CB2 . The CB2 receptor is primarily located in peripheral nerve tissues, including immune organs, spleen, adrenal glands, heart, lungs, prostate, uterus, pancreas, and testes .
Cellular Effects
The 4-Quinolone-3-Carboxamide CB2 Ligand has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by interacting with the CB2 receptor . This interaction can lead to various effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The 4-Quinolone-3-Carboxamide CB2 Ligand exerts its effects at the molecular level through its interaction with the CB2 receptor . This interaction involves binding interactions with the receptor, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been found to show antinociceptive activity in a formalin test of nocifensive response in mice .
Dosage Effects in Animal Models
In animal studies, it was found that the 4-Quinolone-3-Carboxamide CB2 Ligand at a dose of 6 mg/kg showed antinociceptive activity in a formalin test of nocifensive response in mice . The analgesic effect could not be significantly reversed by the CB2 antagonist AM630 treatment, suggesting that the 4-Quinolone-3-Carboxamide CB2 Ligand might behave as an inverse agonist .
Metabolic Pathways
It is known to interact with the CB2 receptor, which plays a role in various metabolic processes .
Transport and Distribution
Given its interaction with the CB2 receptor, it is likely that it may be transported and distributed in a manner similar to other ligands of this receptor .
Subcellular Localization
Given its interaction with the CB2 receptor, it is likely to be localized in areas where this receptor is present .
准备方法
4-喹啉酮-3-羧酰胺 CB2 配体的合成涉及多个步骤。一种常见的合成路线包括以下步骤:
喹啉核心形成: 这通常通过适当的苯胺衍生物与 β-酮酯的环化实现。
羧酰胺基团的引入: 该步骤涉及喹啉中间体与胺的反应形成羧酰胺。
工业生产方法可能涉及优化这些步骤以进行大规模合成,确保高产率和纯度。
化学反应分析
4-喹啉酮-3-羧酰胺 CB2 配体经历各种化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于修饰喹啉核心或羧酰胺基团。
这些反应中使用的常见试剂和条件包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及用于取代反应的各种亲核试剂。形成的主要产物取决于所用特定反应条件和试剂。
相似化合物的比较
4-喹啉酮-3-羧酰胺 CB2 配体因其对 CB2 受体的高选择性和亲和力而独一无二。类似的化合物包括:
1,6-二取代-4-喹啉酮-3-羧酰胺: 这些化合物也对 CB2 受体表现出高亲和力,但可能具有不同的功能特征.
4-喹啉酮-3-羧酰胺呋喃 CB2 激动剂: 该化合物是另一种高亲和力的 CB2 受体配体,具有镇痛和抗炎作用.
4-喹啉酮-3-羧酰胺 CB2 配体的独特性在于其特定的取代模式和官能团,这些官能团有助于其对 CB2 受体的高选择性和亲和力。
属性
IUPAC Name |
N-(1-adamantyl)-8-methoxy-4-oxo-1-pentylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O3/c1-3-4-5-9-28-16-21(24(29)20-7-6-8-22(31-2)23(20)28)25(30)27-26-13-17-10-18(14-26)12-19(11-17)15-26/h6-8,16-19H,3-5,9-15H2,1-2H3,(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNQQLUXHGNAEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C(=O)C2=C1C(=CC=C2)OC)C(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501043048 |
Source


|
| Record name | N-(Adamantan-1-yl)-8-methoxy-4-oxo-1-pentyl-1,4-dihydro-3-quinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501043048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314230-69-7 |
Source


|
| Record name | N-(Adamantan-1-yl)-8-methoxy-4-oxo-1-pentyl-1,4-dihydro-3-quinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501043048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[3-(N-Methylaminocarbonyl)phenyl]benzoic acid](/img/structure/B571906.png)
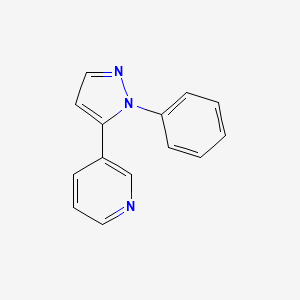
![6-nitropyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B571910.png)

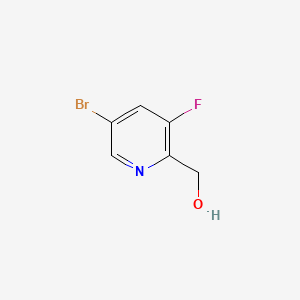
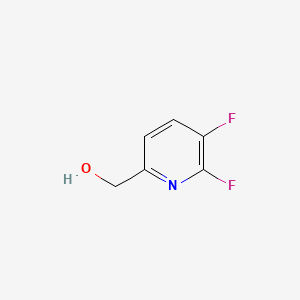
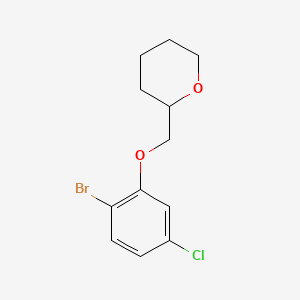
![6-Bromopyrazolo[1,5-a]pyridine](/img/structure/B571917.png)
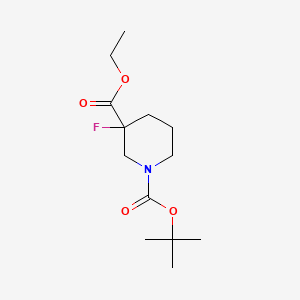
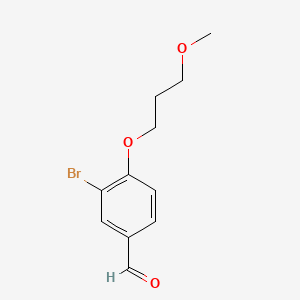
![5,6-Dimethoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B571920.png)
